Docosahexaensäure-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

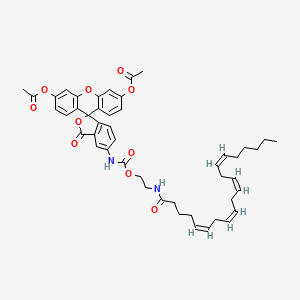

Docosahexaenoic Acid-d5 (DHA-d5) is a deuterium labeled form of Docosahexaenoic Acid (DHA), an omega-3 fatty acid abundantly present in fish oil and maternal milk . It is used as an internal standard for the quantification of DHA by GC- or LC-MS . DHA is a long-chain ω-3 polyunsaturated fatty acid (PUFA) found in fish and algal oils . It comprises approximately 40% of total brain PUFAs and is abundant in grey matter and retinal membranes .

Synthesis Analysis

DHA can be synthesized from the plant essential fatty acid α-linolenic acid (ALA), but this pathway does not appear to be very efficient in many individuals . The cyanobacterial lipoxygenase, named Osc-LOX, was identified and characterized, and the binding poses of enzyme and substrates were predicted by ligand docking simulation . DHA was converted into three lipid mediators by an enzymatic reaction and deoxygenation .

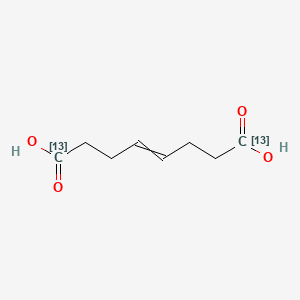

Molecular Structure Analysis

DHA has a unique structure that gives it specific physical and functional properties . The omega-3 (or ω-3) designation means that there is a double bond at the third carbon atom from the far end of the hydrocarbon chain . All six double bonds in DHA have the cis (Z) configuration .

Chemical Reactions Analysis

DHA is metabolized in neural tissues to bioactive mediators . Neuroprotectin D1, a docosatriene synthesized by the lipoxygenase activity, has an anti-inflammatory property . Synaptamide, an endocannabinoid-like lipid mediator synthesized from DHA in the brain, promotes neurogenesis and synaptogenesis and exerts anti-inflammatory effects .

Physical and Chemical Properties Analysis

DHA is a long-chain, highly unsaturated omega-3 (n-3) fatty acid . It has a structure that gives it unique physical and functional properties . The molecular weight of DHA-d5 is 333.5 g/mol .

Wissenschaftliche Forschungsanwendungen

Neurologische Entwicklung und Funktion

DHA ist entscheidend für das Wachstum und die Entwicklung des Gehirns und des Nervensystems. Es spielt eine wichtige Rolle bei der Bildung neuronaler Zellmembranen und ist an Neurogenese, neuronaler Reparatur und dem Schutz vor Neurodegeneration beteiligt . DHA-d5, als eine stabil isotopmarkierte Form, wird häufig in Stoffwechselstudien verwendet, um die DHA-Inkorporation in Gehirngewebe zu verfolgen und seine Rolle in kognitiven Funktionen und psychischen Erkrankungen wie Depression und ADHS zu verstehen .

Sehgesundheit

DHA ist ein wichtiger struktureller Bestandteil von Netzhautzellen. Es ist essentiell für die richtige Entwicklung und Aufrechterhaltung des Sehvermögens. Forschungen mit DHA-d5 können bei der Verfolgung der Aufnahme und des Stoffwechsels von DHA im Sehsystem helfen und Einblicke in die Prävention und Behandlung von Augenkrankheiten wie der altersbedingten Makuladegeneration liefern .

Entzündungshemmende und Immunmodulatorische Wirkungen

DHA besitzt entzündungshemmende Eigenschaften und kann die Immunantwort modulieren. Es ist vorteilhaft bei Erkrankungen wie rheumatoider Arthritis und anderen Autoimmunerkrankungen. DHA-d5 ermöglicht es Forschern, seinen Stoffwechsel und seine Einlagerung in Immunzellen zu untersuchen, was zur Entwicklung von Therapien für entzündliche und Autoimmunerkrankungen beiträgt .

Stoffwechselgesundheit

DHA ist bekannt dafür, Stoffwechselstörungen im Zusammenhang mit Fettleibigkeit wie Insulinresistenz und Dyslipidämie zu verbessern. Durch die Verwendung von DHA-d5 können Wissenschaftler seine Auswirkungen auf den Fettstoffwechsel und die Energiehomöostase verfolgen, was zur Entwicklung von Ernährungseingriffen bei Fettleibigkeit und damit verbundenen Stoffwechselerkrankungen beitragen kann .

Lebensmittelwissenschaft und Ernährung

In der Lebensmittelwissenschaft kann DHA-d5 verwendet werden, um die Stabilität und Bioverfügbarkeit von DHA in verschiedenen Lebensmittelmatrizen und -trägersystemen zu untersuchen. Diese Forschung ist entscheidend für die Verbesserung des Nährwertprofils von Lebensmitteln mit zugesetztem DHA, um sicherzustellen, dass die gesundheitlichen Vorteile von DHA während der Lebensmittelverarbeitung und -lagerung erhalten bleiben .

Wirkmechanismus

Target of Action

Docosahexaenoic Acid-d5 (DHA-d5) is a deuterium-labeled form of Docosahexaenoic Acid (DHA), an omega-3 fatty acid . DHA is highly enriched in the brain and retina, and it can be obtained directly from fish oil and maternal milk . The primary targets of DHA-d5 are similar to those of DHA, which include neuronal cell membrane phospholipids , β-secretase (BACE)2 , and the nuclear factor erythroid 2-related factor 2 (Nrf2) .

Mode of Action

DHA-d5 interacts with its targets by integrating into neuronal cell membrane phospholipids, thereby regulating membrane fluidity, neurotransmitter release, gene expression, myelination, and cell differentiation and growth . It also interacts with BACE2, competing with BACE1 to cleave the amyloid precursor protein (APP), thus decreasing the production of extracellular Aβ fragments . Furthermore, DHA-d5 may preserve the cellular redox status by promoting the transcriptional regulation of cellular antioxidants through Nrf2 activation .

Biochemical Pathways

DHA-d5 affects several biochemical pathways. It upregulates the expression of BACE2, which competes with BACE1 to cleave APP, thus decreasing the production of extracellular Aβ fragments . This action reduces the deposition of amyloid-beta (Aβ) plaques and tau protein neurofibrillary tangles . DHA-d5 also stimulates the synthesis of neuronal phosphatidylserine (PS), facilitating the translocation and activation of kinases such as Raf-1, protein kinase C (PKC), and Akt . These activated signaling pathways promote neuronal development and survival .

Pharmacokinetics

It can be inferred that they are likely similar to those of dha, given that dha-d5 is a deuterium-labeled form of dha . DHA is known to be well-absorbed and distributed throughout the body, particularly in the brain and retina .

Result of Action

The molecular and cellular effects of DHA-d5’s action include improved learning and memory function, reduced neuronal damage, and increased unsaturated fatty acid levels in the brain . It also reduces the risk of Alzheimer’s disease (AD) and decreases amyloid deposition . At the cellular level, DHA-d5 can protect cognitive function in mice by reducing Aβ plaque formation and decreasing tau phosphorylation levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DHA-d5. For instance, ocean temperature has been found to correlate with the abundance of omega-3 long-chain polyunsaturated fatty acids, including DHA . Additionally, the effect of DHA-d5 on the cognitive function of amyloid precursor protein (APP)/PS1 in wild-type mice and its related mechanism were investigated under normal temperature (22 °C), and the mice were found to be more sensitive to elevated temperature (28 °C) .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Docosahexaenoic Acid-d5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, ATP-citrate lyase (ACL) and acetyl-CoA carboxylase (ACC) are two key enzymes that interact with Docosahexaenoic Acid-d5 .

Cellular Effects

Docosahexaenoic Acid-d5 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Docosahexaenoic Acid-d5 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, ACL catalyzes the conversion of citrate in the cytoplasm into acetyl-CoA, and ACC catalyzes the synthesis of malonyl-CoA from acetyl-CoA .

Metabolic Pathways

Docosahexaenoic Acid-d5 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

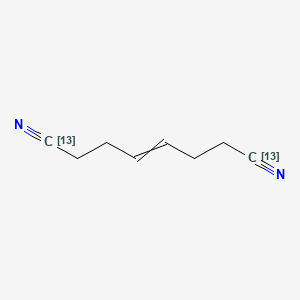

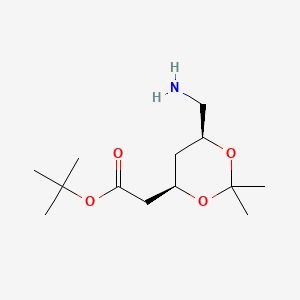

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Docosahexaenoic Acid-d5 involves the introduction of deuterium atoms at specific positions of the fatty acid chain. This can be achieved through a multi-step synthesis pathway that involves selective deuteration reactions. The starting material for the synthesis is Docosahexaenoic Acid, which can be obtained from natural sources or synthesized chemically.", "Starting Materials": [ "Docosahexaenoic Acid", "Deuterium gas", "Deuterated solvents" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of Docosahexaenoic Acid using a suitable protecting group such as methyl or ethyl ester", "Step 2: Selective deuteration of the desired positions of the fatty acid chain using deuterium gas and deuterated solvents in the presence of a suitable catalyst", "Step 3: Removal of the protecting group to expose the carboxylic acid group", "Step 4: Purification of the final product using column chromatography or other suitable techniques" ] } | |

CAS-Nummer |

1197205-71-2 |

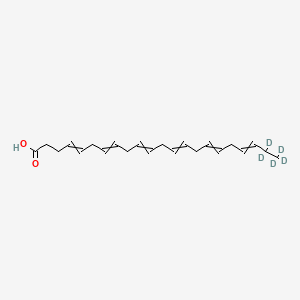

Molekularformel |

C22H32O2 |

Molekulargewicht |

333.5 g/mol |

IUPAC-Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i1D3,2D2 |

InChI-Schlüssel |

MBMBGCFOFBJSGT-RPBOKJFVSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Kanonische SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Aussehen |

Assay:≥99% deuterated forms (d1-d5)A solution in ethanol |

Synonyme |

(all-Z)-4,7,10,13,16,19-Docosahexaenoic Acid-d5; DHA-d5; Cervonic Acid-d5; Doconexent-d5; Marinol D 50TG-d5; Ropufa 60-d5; |

Herkunft des Produkts |

United States |

Q1: What is the primary application of Docosahexaenoic Acid-d5 in the provided research?

A: The research primarily utilizes Docosahexaenoic Acid-d5 as a tracer to study the uptake and metabolism of Docosahexaenoic Acid (DHA) in biological systems. [, ] Specifically, one study focuses on quantifying DHA-d5 uptake into mouse microglia, highlighting its importance in understanding DHA's role within these brain cells. []

Q2: Can you elaborate on the analytical techniques used to measure Docosahexaenoic Acid-d5 in these studies?

A: The research employs Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for the precise quantification of Docosahexaenoic Acid-d5 uptake. [, ] This highly sensitive technique allows researchers to track the labeled DHA-d5 and distinguish it from endogenous DHA. One study developed and validated a specific LC-MS/MS assay for this purpose. []

Q3: The first abstract mentions analyzing various fatty acids in serum. What is the significance of studying Docosahexaenoic Acid-d5 alongside other fatty acids?

A: Analyzing DHA-d5 alongside other fatty acids, like those from the Omega-3, -6, -7, and -9 families, provides a comprehensive view of fatty acid metabolism and potential interactions. [] This broader perspective is valuable for understanding the specific roles and relationships between different fatty acids within biological systems. For instance, researchers can investigate how the uptake of DHA-d5 might influence or be influenced by the presence of other fatty acids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.